2-(3-Chlorophenoxy)-5-fluoroaniline
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Overview
Description
2-(3-Chlorophenoxy)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorophenoxy group and a fluorine atom attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline typically involves the reaction of 3-chlorophenol with 5-fluoro-2-nitroaniline. The process can be summarized as follows:
Nitration: 3-Chlorophenol is nitrated to form 3-chloro-4-nitrophenol.
Reduction: The nitro group in 3-chloro-4-nitrophenol is reduced to form 3-chloro-4-aminophenol.
Coupling: 3-Chloro-4-aminophenol is then coupled with 5-fluoro-2-nitroaniline under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by coupling reactions in the presence of suitable catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenoxy)-5-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-5-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A herbicide with similar structural features.
4-(2,4-Dichlorophenoxy)butyrate: Another herbicide with a similar phenoxy group.
Uniqueness
2-(3-Chlorophenoxy)-5-fluoroaniline is unique due to the presence of both a chlorophenoxy group and a fluorine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYZNNQMXATNDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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